molecular formula C14H16N4 B1269859 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine CAS No. 424810-78-6

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine

Cat. No. B1269859
M. Wt: 240.3 g/mol
InChI Key: RJGLPCKWSFRLCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine often involves multi-step reactions, starting from basic aromatic compounds and utilizing a combination of nucleophilic substitutions, condensations, and catalytic reductions. For example, a novel aromatic diamine monomer was synthesized using a three-step reaction process involving starting materials like 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, which were then used to synthesize polyimides through polycondensation with various aromatic dianhydrides (Xiaohua Huang et al., 2017). Such methodologies are crucial for the development of materials with desirable physical and chemical properties.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine, characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry, reveals intricate details about their frameworks. The presence of pyridine rings, pyrrolidine groups, and ether linkages contribute to their chemical reactivity and interaction capabilities. For instance, wide-angle X-ray diffraction (WAXD) analysis indicated an amorphous structure for polyimides derived from related compounds, highlighting the structural diversity achievable with different synthetic approaches (Xiaohua Huang et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine derivatives is influenced by the presence of functional groups such as amines, thiols, and nitro groups. These functional groups facilitate a range of reactions, including rearrangements, regio- and stereoselective additions, and cyclizations, leading to the formation of complex structures with specific properties. For example, reactions of similar compounds with amines and thiols have been explored, demonstrating the versatility of these frameworks in synthesizing novel molecules (I. Čikotienė et al., 2007).

Physical Properties Analysis

The physical properties of materials derived from 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine, such as solubility, thermal stability, and hydrophobicity, are key factors in their application. These polymers exhibit good solubility in common organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C, indicating their potential for high-performance applications (Xiaohua Huang et al., 2017).

properties

IUPAC Name

4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGLPCKWSFRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358163
Record name 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine

CAS RN

424810-78-6
Record name 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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